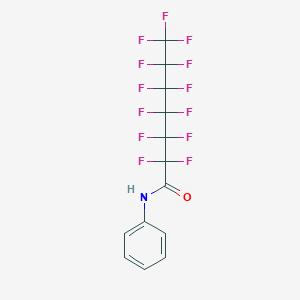
Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenyl- is a fluorinated organic compound. It belongs to the class of fatty amides, which are carboxylic acid amide derivatives of fatty acids formed from a fatty acid and an amine . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and resistance to solvents and chemicals.
Métodos De Preparación
The synthesis of Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenyl- typically involves the reaction of a fluorinated heptanoic acid derivative with aniline (phenylamine). The reaction is usually carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize the process .
Análisis De Reacciones Químicas
Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts
Aplicaciones Científicas De Investigación
Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the interactions of fluorinated molecules with biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: The compound is used in the production of high-performance materials, such as coatings and polymers, due to its chemical resistance and thermal stability
Mecanismo De Acción
The mechanism of action of Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function. This interaction can affect various biological pathways, making the compound useful in studying protein-ligand interactions and other biochemical processes .
Comparación Con Compuestos Similares
Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenyl- can be compared with other similar fluorinated compounds, such as:
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: Another fluorinated compound with similar chemical properties.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Used in surface functionalization and nanomaterial synthesis.
3-Perfluorohexyl-1,2-epoxypropane: Known for its high chemical stability and resistance. The uniqueness of Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenyl- lies in its amide structure combined with a high degree of fluorination, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
315237-99-1 |
|---|---|
Fórmula molecular |
C13H6F13NO |
Peso molecular |
439.17 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenylheptanamide |
InChI |
InChI=1S/C13H6F13NO/c14-8(15,7(28)27-6-4-2-1-3-5-6)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1-5H,(H,27,28) |
Clave InChI |
KPLDLSBCKNWOPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















